- Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker, Chirality, 2016, 28(4), 313-318

Cas no 93-14-1 (Guaifenesin)

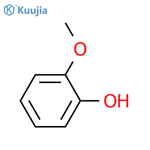

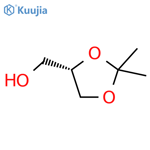

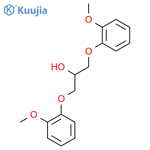

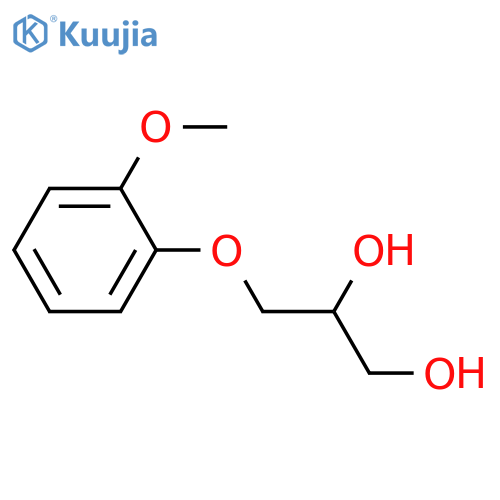

Guaifenesin structure

상품 이름:Guaifenesin

Guaifenesin 화학적 및 물리적 성질

이름 및 식별자

-

- 3-(2-Methoxyphenoxy)-1,2-propanediol

- Guaifenesin

- Guaiphenesin (FDA)

- Diethyl pyrrol-1-yl malonate

- guaiacol glyceryl ether

- glycerol guaiacolate

- Guaiacol Glycerol Ether

- rac Guaifenesin

- 3-(o-Methoxyphenoxy)-1,2-Propanediol

- Dilyn

- G 87

- gge

- Glyceryl guaiacolate

- guaiacol

- Guaifensin

- guaiphenesin

- Guaiphenesine

- Gvaja

- my301

- Resil

- Resyl

- guaifenesin iMpurity

- Methphenoxydiol

- Aeronesin

- Breonesin

- Bronchol

- Aresol

- Propanosedyl

- Guaiphesin

- Flartussin

- Cortussin

- Guaiamar

- Guaiacuran

- Calmipan

- Myocaine

- Guaianesin

- Guaiacurane

- Myoscain

- Dorassin

- Reduton

- Myocain

- Hytuss

- Gaiamar

- Creson

- Glycerin guaiacolate

- Metossipropandiolo

- Methoxypropanediol

- Glyceryl guaiacol

- 3-(2-methoxyphenoxy)propane-1,2-diol

- Metfenossidiolo

- Tenntuss

- Reorganin

- Neuroton

- Myorelax

- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)

- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)

- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane

- 2-G

- Actifed C

- Amonidren

- Colrex Expectorant

- Equicol

- Giafen

- Glycerol α-(2-methoxyphenyl) ether

- Glycerol α-(o-methoxyphenyl)ether

- Glycerol α-guaiacyl ether

- Glyceryl guaiacol ether

- Glyceryl guaiacolate ether

- Glyceryl guaiacyl ether

- Glycerylguaiacol

- Glycodex

- Glycotuss

- Guaiacol glycerin ether

- Guaiacyl glyceryl ether

- Guaifenesine

- Guajacuran

- Guanar

- Guayanesin

- Hustosil

- MeSH ID: D006140

- Miocurin

- Mucinex

- Muskurelax

- My 301

-

- MDL: MFCD00016873

- 인치: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3

- InChIKey: HSRJKNPTNIJEKV-UHFFFAOYSA-N

- 미소: OCC(COC1C(OC)=CC=CC=1)O

- BRN: 2049375

계산된 속성

- 정밀분자량: 198.089209g/mol

- 표면전하: 0

- XLogP3: 1.4

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 회전 가능한 화학 키 수량: 5

- 동위원소 질량: 198.089209g/mol

- 단일 동위원소 질량: 198.089209g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 58.9Ų

- 중원자 수량: 14

- 복잡도: 151

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 분자량: 198.22

실험적 성질

- 냄새: SLIGHT CHARACTERISTIC ODOR

- Stability Shelf Life: Stable in light and heat.

- Taste: Slightly bitter aromatic taste

- 색과 성상: Powder

- 밀도: 1.1825 (rough estimate)

- 융해점: 80.0 to 84.0 deg-C

- 비등점: 215 ºC (19 mmHg)

- 플래시 포인트: 215°C/19mm

- 굴절률: 1.5550 (estimate)

- 용해도: 50g/l (experimental)

- 수용성: 5 g/100 mL (25 ºC)

- PSA: 58.92000

- LogP: 0.42720

- 냄새: SLIGHT CHARACTERISTIC ODOR

- 증기압: 1.52X10-6 mm Hg at 25 °C (est)

- 용해성: 에탄올, 에틸에테르, 벤젠에 쉽게 용해되고 석유에테르에 약간 용해되며 물에 용해되지 않는다.

- 머크: 4555

- FEMA: 2723

Guaifenesin 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P301+P312+P330

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:1

- 위험 범주 코드: 22-36/37/38

- 보안 지침: S26-S36

- RTECS 번호:TY8400000

-

위험물 표지:

- TSCA:Yes

- 위험 용어:R22; R36/37/38

- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Guaifenesin 세관 데이터

- 세관 번호:2909499000

- 세관 데이터:

?? ?? ??:

2909499000개요:

2909499000 기타 에테르 알코올 및 그 할로겐화\황화\아질기 또는 아질기 파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2909499000. 에테르알코올과 그 할로겐대, 술폰화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%. General tariff:30.0%

Guaifenesin 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117741-1 kg |

3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; . |

93-14-1 | 98% | 1kg |

€300.60 | 2022-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0159-25G |

Guaiacol Glycerol Ether |

93-14-1 | >98.0%(E)(HPLC) | 25g |

¥255.00 | 2024-04-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009331-25g |

Guaifenesin |

93-14-1 | 98% | 25g |

¥35 | 2024-05-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4386-10mg |

Guaifensin |

93-14-1 | 98% | 10mg |

¥592.00 | 2023-09-10 | |

| LKT Labs | G8101-100 g |

Guaifenesin |

93-14-1 | ≥98% | 100g |

$105.30 | 2023-07-11 | |

| Enamine | EN300-25998675-50.0g |

3-(2-methoxyphenoxy)propane-1,2-diol |

93-14-1 | 95% | 50.0g |

$45.0 | 2024-06-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-500G |

Guaifenesin |

93-14-1 | 500g |

¥1682.46 | 2023-11-09 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G129215-500g |

Guaifenesin |

93-14-1 | ≥98% | 500g |

¥473.90 | 2023-09-02 | |

| TRC | G810500-25g |

rac Guaifenesin |

93-14-1 | 25g |

$ 316.00 | 2023-09-07 | ||

| ChemFaces | CFN90974-20mg |

Guaifenesin |

93-14-1 | >=98% | 20mg |

$40 | 2021-07-22 |

Guaifenesin 합성 방법

합성회로 1

합성회로 2

합성회로 3

반응 조건

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 338 K

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts, Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Sodium Solvents: Ethanol ; rt

1.2 rt; 30 min, rt

1.3 rt; 4 h, reflux; overnight, rt

1.2 rt; 30 min, rt

1.3 rt; 4 h, reflux; overnight, rt

참조

- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, Journal of Medicinal Chemistry, 1995, 38(3), 508-25

합성회로 6

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, reflux

1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux

1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux

참조

- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol, Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020

합성회로 9

반응 조건

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; rt; rt → 60 °C; 12 h, 60 °C

1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

참조

- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,

합성회로 10

반응 조건

1.1 Reagents: Ozone Solvents: Diethyl ether ; -116 °C

1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C

1.4 Reagents: Dimethyl sulfide ; -116 °C → rt

1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C

1.4 Reagents: Dimethyl sulfide ; -116 °C → rt

참조

- Capturing primary ozonides for a syn-dihydroxylation of olefins, Nature Chemistry, 2023, 15(9), 1262-1266

합성회로 11

반응 조건

1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ; 4 h, 80 °C

참조

- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols, ChemCatChem, 2023, 15(12),

합성회로 12

반응 조건

1.1 Reagents: Cesium carbonate , Cesium formate Catalysts: Butanethiol , 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ; 10 h, rt

참조

- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds, Chem, 2023, 9(2), 511-522

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 - 45 min, 30 °C

1.2 10 - 12 h, 25 - 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C

1.2 10 - 12 h, 25 - 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C

참조

- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers, Organic Process Research & Development, 2012, 16(10), 1660-1664

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Potassium chloride , Sodium sulfite Solvents: Water ; 3 h, rt → 50 °C

1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C

1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7

1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C

1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7

참조

- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C

1.2 5 h, 60 °C

1.2 5 h, 60 °C

참조

- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols, Chemical Communications (Cambridge, 2013, 49(52), 5886-5888

합성회로 19

합성회로 20

Guaifenesin Raw materials

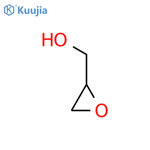

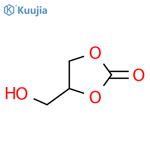

- 4-(Hydroxymethyl)-1,3-dioxolan-2-one

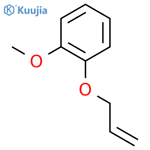

- Benzene, 1-(allyloxy)-2-methoxy-

- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol

- Guaiacol

- Glycidol Standard

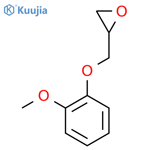

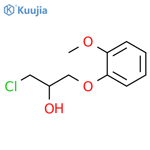

- 2-(2-Methoxyphenoxy)methyloxirane

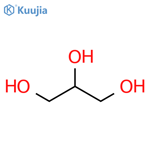

- Glycerol

- 3-Amino-1,2-propandiol

Guaifenesin Preparation Products

Guaifenesin 관련 문헌

-

Ola Ahmed Saleh,Ali Mohamed Yehia,Aida Abd-El Sattar El-Azzouny,Hassan Youssef Aboul-Enein RSC Adv. 2015 5 93749

-

2. Superior spectrophotometric method for determination of a ternary mixture with overlapping spectraMaha M. Abdelrahman,Nada S. Abdelwahab Anal. Methods 2014 6 509

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

-

M. Sharaf El-Din,M. Eid,Abdallah M. Zeid Anal. Methods 2015 7 5674

-

Eglal A. Abdelaleem,Nada S. Abdelwahab Anal. Methods 2013 5 541

93-14-1 (Guaifenesin) 관련 제품

- 16929-60-5(1,3-Bis(2-methoxyphenoxy)-2-propanol)

- 622-04-8(1,3-Diphenoxypropan-2-ol)

- 2210-74-4(2-(2-Methoxyphenoxy)methyloxirane)

- 2224-15-9(Ethylene glycol diglycidyl ether)

- 100-09-4(p-Anisic acid)

- 538-43-2(3-Phenoxy-1,2-propanediol)

- 586-37-8(1-(3-methoxyphenyl)ethan-1-one)

- 62501-72-8((R)-2-(Hydroxymethyl)-1,4-benzodioxane)

- 456-55-3((Trifluoromethoxy)benzene)

- 14007-09-1(2-(2-Methoxyphenoxy)-1,3-propanediol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93-14-1)Guaifenesin

순결:99%

재다:1kg

가격 ($):197.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-14-1)Guaifenesin

순결:99.9%

재다:200kg

가격 ($):문의